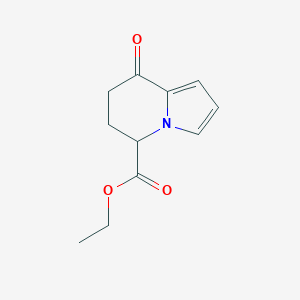

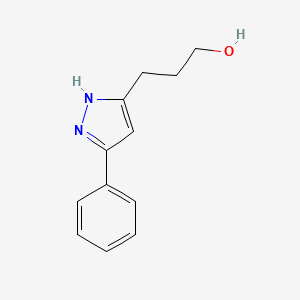

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Vue d'ensemble

Description

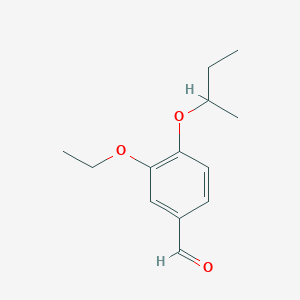

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, also known as 3-phenylpyrazole, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white solid with a molecular weight of 186.22 g/mol. 3-phenylpyrazole has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties.

Applications De Recherche Scientifique

Organic Chemistry

“3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 69706-74-7 . It’s used in various organic chemistry applications .

Synthesis of Heterocyclic Chalcones

This compound has been used in the synthesis of novel heterocyclic chalcones . The process involves a base-catalysed Claisen–Schmidt condensation reaction . The isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide, leading to the regioselective formation of 3,5-disubstituted 1,2-oxazoles . The novel pyrazole-chalcones and 1,2-oxazoles were characterized by an in-depth analysis of NMR spectral data .

Cytotoxic Activity Studies

The derivatives of this compound have been studied for their cytotoxic activity . The derivatives embedded with electron-donating and electron-withdrawing groups exhibited potential cytotoxic activity compared to the standard with IC50 values 0.426 μM ± 0.455 and 0.608 μM ± 0.408 . All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .

Propriétés

IUPAC Name |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGTEWKRZLAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)